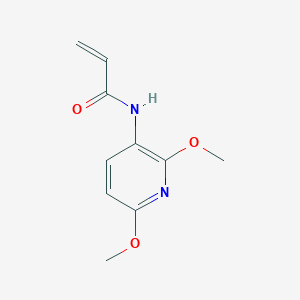

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMPP belongs to the family of pyridine derivatives and has a molecular formula of C12H14N2O2.

Wissenschaftliche Forschungsanwendungen

Supramolecular Polymers and Material Properties

A remarkable study highlights the synthesis of a new supramolecular material, demonstrating an extremely high association constant, which enables it to form self-assembling polymer systems. These polymers exhibit significant enhancements in viscosity, thermal stability, and undergo unique morphological transformations, organizing into lamellar crystallizations and spherical structures with variable sizes based on concentration in the solution state (Cheng et al., 2012).

Synthesis of Polysubstituted Pyrroles and Pyridines

N-Propargylic beta-enaminones have been identified as versatile intermediates for the efficient synthesis of polysubstituted pyrroles and pyridines, utilizing DMSO as solvent. This synthesis pathway highlights the compound's utility in generating structurally complex and functionally diverse heterocycles (Cacchi et al., 2008).

Photophysical Properties of Tris Lanthanide(III) Complexes

Research into the structural and photophysical properties of tris lanthanide(III) complexes formed with enantiomers of a related compound showcases the potential for application in materials science, particularly for the development of visible- and near-IR-emitting materials for advanced optical technologies (Hua et al., 2012).

Quinolines and Fused Pyridines Synthesis

The utility of related enamides in the Vilsmeier formylation process for synthesizing 2-pyridones and 2-chloropyridines is a testament to their versatility in organic synthesis, enabling the generation of a broad array of quinolines and related fused pyridines through a highly generalizable reaction pathway (Hayes & Meth–Cohn, 1979).

Antitubercular and Antibacterial Activities

A series of carboxamide derivatives based on a similar structural framework have been synthesized, demonstrating potent antitubercular and antibacterial activities. This research signifies the compound's potential as a scaffold for the development of new therapeutic agents, with certain derivatives surpassing the efficacy of reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Eigenschaften

IUPAC Name |

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-4-8(13)11-7-5-6-9(14-2)12-10(7)15-3/h4-6H,1H2,2-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBGQHATPSDNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)NC(=O)C=C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethoxypyridin-3-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)

![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)